Diafenthiuron (Impurity)
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Overview
Description
Diafenthiuron is a chemical compound belonging to the thiourea group. It is primarily used as an insecticide and acaricide, effective against a variety of pests such as aphids, whiteflies, and mites . Diafenthiuron is known for its broad-spectrum activity and is used in agriculture to protect crops like cotton, fruit trees, and ornamentals .
Preparation Methods
The synthesis of diafenthiuron involves multiple steps, including bromination, etherification, and thiourea formation. One method combines these steps into a continuous reaction to produce the intermediate 2,6-diisopropyl-4-phenoxyphenylthiourea, which is then converted into diafenthiuron through pyrolysis and amine reactions . Another method involves using raw materials such as 2,6-isopropylaniline, 4-toluenesulfonyl chloride, phenol, and N-diisopropylethylamine .
Chemical Reactions Analysis
Diafenthiuron undergoes various chemical reactions, including oxidation and reduction. It is photochemically or metabolically transformed into a highly reactive metabolite, diafenthiuron carbodiimide, which covalently binds to microsomal glucose-6-phosphate translocase . Common reagents used in these reactions include P450 monooxygenases and FAD monooxygenases . The major products formed from these reactions are non-toxic metabolites .
Scientific Research Applications
Diafenthiuron is widely used in scientific research for its insecticidal properties. It is employed in the study of pest control in agriculture, particularly for crops like tea, cabbage, and chili . Additionally, diafenthiuron impurities are used in pharmaceutical research for product development, quality control, and method validation .
Mechanism of Action
Diafenthiuron exerts its effects by inhibiting mitochondrial ATP synthase, leading to impaired mitochondrial function in target pests . Its highly reactive metabolite, diafenthiuron carbodiimide, binds to the mitochondrial ATPase and porin, inhibiting ATP production . This disruption of energy production ultimately leads to the death of the pests.
Comparison with Similar Compounds
Diafenthiuron is unique among thiourea-based insecticides due to its broad-spectrum activity and ability to control pests with serious drug resistance . Similar compounds include other thiourea-based insecticides like chlorfenapyr and fenpyroximate . diafenthiuron’s specific mechanism of action and its effectiveness against a wide range of pests make it a valuable tool in pest management.
Properties
Molecular Formula |
C17H28N2S |
---|---|
Molecular Weight |
292.5 g/mol |
IUPAC Name |
1-tert-butyl-3-[2,6-di(propan-2-yl)phenyl]thiourea |
InChI |
InChI=1S/C17H28N2S/c1-11(2)13-9-8-10-14(12(3)4)15(13)18-16(20)19-17(5,6)7/h8-12H,1-7H3,(H2,18,19,20) |
InChI Key |
VKVCKYFGVDCTAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=S)NC(C)(C)C |
Origin of Product |
United States |
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